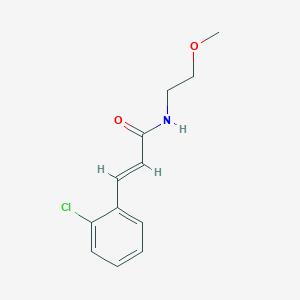![molecular formula C13H17ClN2O3S B5228338 ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for antitumor agents. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, ultimately leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is its potential as an antimicrobial and antitumor agent. This compound has shown promising results in inhibiting the growth of bacterial strains and cancer cells. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the study of the mechanism of action to better understand how this compound inhibits the activity of enzymes involved in essential cellular processes. Additionally, further studies are needed to evaluate the potential toxicity of this compound to normal cells and to determine its safety for in vivo use. Finally, the potential applications of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride in other areas of scientific research, such as antiviral or anti-inflammatory agents, should be explored.
Métodos De Síntesis
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is synthesized by reacting 2-mercapto-5-ethoxybenzimidazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The product is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been studied for its potential applications in various areas of scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.ClH/c1-3-17-9-5-6-10-11(7-9)15-13(14-10)19-8-12(16)18-4-2;/h5-7H,3-4,8H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJZCOSYUFODAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)